(E)-Aktiv -

(E)-Aktiv

Catalog Number: EVT-10956728
CAS Number:
Molecular Formula: C32H31IN4S
Molecular Weight: 630.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of (E)-Aktiv typically involves several key steps:

  1. Starting Materials: The synthesis begins with readily available phenyl and imidazole derivatives.
  2. Condensation Reaction: A condensation reaction is performed between an appropriate aldehyde and an imidazole derivative to form an intermediate compound.
  3. Dehydration: This intermediate undergoes dehydration to yield (E)-Aktiv, characterized by a double bond between the but-3-en-2-one moiety.

Technical Details

The reaction conditions often involve the use of solvents such as ethanol or methanol and may require specific catalysts to enhance yield and purity. Temperature control is critical during the dehydration step to prevent unwanted side reactions.

Molecular Structure Analysis

Data

The compound's molecular weight is approximately 216.25 g/mol, and it exhibits specific stereochemistry due to the (E) configuration around the double bond.

Chemical Reactions Analysis

Reactions

(E)-Aktiv can participate in various chemical reactions typical for compounds containing both alkenes and carbonyl groups:

  1. Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
  2. Electrophilic Addition: The double bond in the butenone moiety can react with electrophiles, resulting in halogenation or other substitution reactions.

Technical Details

These reactions are often conducted under controlled conditions to optimize yields and minimize by-products. Catalysts may be employed to facilitate specific pathways.

Mechanism of Action

Process

The mechanism of action for (E)-Aktiv primarily involves its interaction with biological targets at the cellular level. It is believed to exert its effects through:

  1. Inhibition of Enzymatic Activity: By binding to specific enzymes involved in metabolic pathways, (E)-Aktiv can modulate biochemical processes.
  2. Cell Signaling Pathways: The compound may influence signaling pathways related to cell proliferation and apoptosis, which are crucial in cancer therapy.

Data

Studies have indicated that (E)-Aktiv demonstrates cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point ranges between 120-125°C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol, but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases, leading to hydrolysis or other transformations.

Relevant data from spectral analysis techniques such as Nuclear Magnetic Resonance spectroscopy confirms the structure and purity of (E)-Aktiv.

Applications

Scientific Uses

(E)-Aktiv has shown promise in various scientific applications:

  1. Pharmaceutical Research: Investigated for its potential use as an anticancer drug due to its ability to inhibit tumor growth.
  2. Biochemical Studies: Utilized in studies exploring enzyme inhibition and cellular signaling mechanisms.
  3. Synthetic Chemistry: Serves as a precursor or building block for synthesizing more complex bioactive compounds.
Introduction: Contextualizing (E)-Aktiv within Medicinal Chemistry Research

(E)-Aktiv represents a novel trans-configured unsaturated compound emerging as a focus in bioactive molecule discovery. Its investigation bridges traditional medicinal knowledge and contemporary drug design paradigms, particularly in optimizing natural product scaffolds for enhanced pharmacological activity. This profile examines the compound’s ethnopharmacological origins, unresolved structure-activity relationship (SAR) questions, and the research framework guiding its study.

Ethnopharmacological Significance of Bioactive Precursors

(E)-Aktiv’s structural motifs derive from bioactive precursors documented in global ethnomedical traditions. Historically, unsaturated compounds like stilbenes, terpenoids, and flavonoids have served as therapeutic agents in wound healing, antimicrobial treatments, and anti-inflammatory remedies. For instance:

  • Combretum and Pteleopsis species (African traditional medicine): Contain stilbenoids and ellagitannins with validated antimicrobial properties against resistant pathogens like Staphylococcus aureus and Mycobacterium tuberculosis [7].
  • Salix alba (willow bark): Source of salicin, an unsaturated glycoside precursor to aspirin, used globally for pain and inflammation [3].
  • Hypericum perforatum (St. John’s Wort): Hypericin, a polycyclic quinone with antidepressant activity, exemplifies the role of conjugated π-systems in bioactivity [4].

Table 1: Ethnopharmacological Precursors to (E)-Aktiv-Like Scaffolds

Plant SourceBioactive CompoundTraditional UseStructural Feature
Combretum molleImberbic acidWound healing, antimicrobialα,β-Unsaturated carboxylic acid
Salix albaSalicinAnalgesic, anti-inflammatoryAllylic alcohol glycoside
Alkanna tinctoriaAlkanninAntimicrobial, wound repairNaphthoquinone

These compounds underscore the significance of alkenes, quinones, and conjugated systems in mediating biological effects—a motif central to (E)-Aktiv’s design [3] [7].

Knowledge Gap in Structure-Activity Relationships of Unsaturated Compounds

Despite empirical use, mechanistic understanding of trans-unsaturated compounds like (E)-Aktiv remains limited. Key unresolved questions include:

  • Stereochemical Influence: The rigidity conferred by the trans (E) configuration versus the cis (Z) isomer may alter target binding affinity. For example, trans-stilbenes (e.g., resveratrol) exhibit superior metabolic stability over cis-counterparts due to reduced enzymatic degradation [2] [10].
  • Electronic Modulation: Conjugated double bonds in (E)-Aktiv could enhance electron delocalization, affecting redox behavior or receptor interactions. QSAR studies of analogous compounds show >100-fold activity shifts with small electronic perturbations (e.g., Hammett constants σ > 0.5) [5] [10].
  • Biopotency Correlations: Current models fail to predict how chain length or substituent position in unsaturated scaffolds influences antimicrobial or anti-inflammatory endpoints. Combretastatin analogues, for instance, lose tubulin inhibition when ring constraints are modified [7].

Table 2: Unresolved SAR Questions in Unsaturated Bioactives

VariableImpact on ActivityData Deficiency
Stereochemistry (E vs. Z)Binding affinity to enzymes/receptorsLimited comparative bioassay data
Conjugation lengthRedox potential, bioavailabilityFew systematic in vitro studies
Electron-withdrawing groupsTarget selectivity (e.g., kinase vs. protease)Sparse QSAR models for unsaturated compounds

These gaps hinder rational optimization of (E)-Aktiv and related candidates [5] [6].

Research Objectives and Theoretical Framework

This research aims to establish quantifiable SARs for (E)-Aktiv through an integrated methodology:

  • Objective 1: Synthesize (E)-Aktiv analogues with systematic modifications (e.g., halogenation, hydroxylation, chain elongation) to probe electronic and steric effects.
  • Objective 2: Apply in vitro bioassays aligned with ethnopharmacological uses (e.g., antimicrobial screens against ESKAPE pathogens; anti-inflammatory cytokine modulation) [7] [9].
  • Objective 3: Develop QSAR models using machine learning (Random Forest, SVM) and chemical descriptors (logP, polar surface area, HOMO-LUMO energy gaps). Training data will derive from ChEMBL bioactivity databases (e.g., IC₅₀ values for unsaturated compounds) [5].

The theoretical foundation merges:

  • Ethnopharmacology: Prioritizing biological endpoints documented in traditional uses (e.g., wound healing → antimicrobial/anti-inflammatory activity) [3] [4].
  • Adverse Outcome Pathways (AOPs): Linking (E)-Aktiv’s molecular targets (e.g., enzyme inhibition) to organ-level effects (e.g., reduced inflammation) via predefined key events [5].
  • Computational Toxicology: Predicting off-target interactions using ToxCast data to filter analogues early in development [5].

This approach bridges empirical knowledge and predictive chemistry to advance (E)-Aktiv into a optimized therapeutic lead candidate.

Properties

Product Name

(E)-Aktiv

IUPAC Name

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline;methane;iodide

Molecular Formula

C32H31IN4S

Molecular Weight

630.6 g/mol

InChI

InChI=1S/C31H27N4S.CH4.HI/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24;;/h4-22H,3H2,1-2H3;1H4;1H/q+1;;/p-1

InChI Key

GXPGJNKWUQBURK-UHFFFAOYSA-M

Canonical SMILES

C.CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6.[I-]

Isomeric SMILES

C.CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.